Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research, including drug development and material synthesis. This compound is characterized by its complex molecular framework, which includes a thiophene ring, a piperazine ring, and a pyrimidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene core This can be achieved through a cyclization reaction of appropriate precursors
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it suitable for use in cross-coupling reactions and as an intermediate in organic synthesis.
Biology: In biological research, Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate can be employed in the study of enzyme inhibitors and receptor binding assays. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: This compound has potential applications in drug development, particularly as a lead compound for the design of new therapeutic agents. Its ability to modulate biological targets makes it a candidate for the treatment of various diseases.
Industry: In the materials industry, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique properties can contribute to the development of new materials with enhanced performance.
Mechanism of Action
The mechanism by which Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Methyl 3-(((4-pyrimidin-2-ylpiperazinyl)thioxomethyl)amino)thiophene-2-carboxylate
This compound
This compound
Uniqueness: This compound stands out due to its unique combination of functional groups and structural elements, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 3-[(4-pyrimidin-2-ylpiperazine-1-carbothioyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S2/c1-22-13(21)12-11(3-10-24-12)18-15(23)20-8-6-19(7-9-20)14-16-4-2-5-17-14/h2-5,10H,6-9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCJPOZTFCVIEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=S)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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